2,3,3,4,5-Pentamethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,4,5-Pentamethylhexane is a branched alkane with the molecular formula C₁₁H₂₄ It is one of the many isomers of hexane, characterized by the presence of five methyl groups attached to the main hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,5-Pentamethylhexane typically involves the alkylation of smaller alkanes or alkenes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). Another method involves the hydrogenation of alkenes using a metal catalyst like palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification processes. The use of zeolite catalysts in the cracking process can enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3,3,4,5-Pentamethylhexane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst to form alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium or platinum catalyst
Substitution: Chlorine (Cl₂) or bromine (Br₂), UV light or halogen carrier
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated alkanes
Scientific Research Applications
2,3,3,4,5-Pentamethylhexane has several applications in scientific research, including:
Chemistry: Used as a reference compound in the study of branched alkanes and their properties.
Biology: Investigated for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Explored for its potential use in drug delivery systems and as a solvent for pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3,3,4,5-Pentamethylhexane involves its interaction with molecular targets and pathways within a system. As a non-polar hydrocarbon, it can interact with lipid membranes and hydrophobic regions of proteins, potentially affecting their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,5-Pentamethylhexane
- 2,2,3,4,5-Pentamethylhexane
- 2,2,3,5,5-Pentamethylhexane
Uniqueness
2,3,3,4,5-Pentamethylhexane is unique due to its specific arrangement of methyl groups, which can influence its physical and chemical properties. Compared to other similar compounds, it may exhibit different boiling points, melting points, and reactivity patterns, making it suitable for specific applications .
Properties
CAS No. |
52670-33-4 |
---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,3,3,4,5-pentamethylhexane |
InChI |
InChI=1S/C11H24/c1-8(2)10(5)11(6,7)9(3)4/h8-10H,1-7H3 |
InChI Key |
STMIMOZUYGUOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(C)(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.